molecular formula C17H15BrO4 B3054117 Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester CAS No. 583031-89-4

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester

Cat. No.: B3054117
CAS No.: 583031-89-4
M. Wt: 363.2
InChI Key: GLHGIYOYXSQHIH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester (molecular formula: C₁₇H₁₅BrO₅; approximate molecular mass: 397.2 g/mol) is a substituted aromatic ester characterized by three key functional groups:

  • 3-Bromo substituent: Enhances electrophilicity and influences electronic properties via electron-withdrawing effects.
  • 5-Formyl group: Introduces reactivity toward nucleophilic additions or condensations.
  • 4-(Phenylmethoxy) group: A bulky ether substituent that impacts steric interactions and solubility.
  • Methyl ester: Stabilizes the carboxylic acid derivative and modulates lipophilicity.

This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Its synthesis likely involves bromination, formylation, and etherification steps, analogous to methods described in related compounds .

Properties

IUPAC Name

methyl 2-(3-bromo-5-formyl-4-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-21-16(20)9-13-7-14(10-19)17(15(18)8-13)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHGIYOYXSQHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729210
Record name Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583031-89-4
Record name Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • The 3-bromo group in the target compound increases electrophilicity compared to chloro (C₁₆H₁₅ClO₄, ) or methoxy (C₁₆H₁₆O₃, ) analogues. This enhances reactivity in Suzuki-Miyaura or Ullmann coupling reactions.
  • The 5-formyl group distinguishes it from nitro (C₉H₁₀N₂O₅, ) or hydroxy derivatives, enabling condensation reactions (e.g., hydrazone formation).

Methyl esterification improves lipid solubility relative to free acids (e.g., benzoic acid derivatives in ).

Synthetic Methodologies: Similar to , the target compound’s 4-OCH₂Ph group could be installed via Cs₂CO₃-mediated alkylation of a phenolic precursor . Bromination at position 3 may follow electrophilic aromatic substitution (e.g., using Br₂/FeBr₃), while formylation could employ Vilsmeier-Haack conditions .

Reactivity and Functional Group Compatibility

  • Bromo vs. Chloro : Bromine’s higher leaving-group ability makes the target compound more reactive in nucleophilic aromatic substitutions than its chloro analogue .
  • Formyl vs.
  • Methyl Ester Stability : Compared to ethyl esters (e.g., ), methyl esters are less prone to transesterification but may require harsher conditions for hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
Reactant of Route 2
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester

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